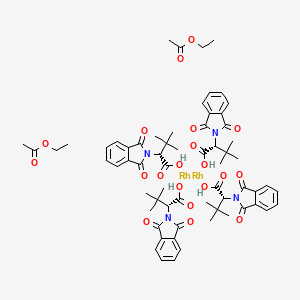![molecular formula C14H23NO3 B13421463 4-[2-[2-Hydroxy-3-(isopropylamino)propoxy]ethyl]phenol](/img/structure/B13421463.png)
4-[2-[2-Hydroxy-3-(isopropylamino)propoxy]ethyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-[2-Hydroxy-3-(isopropylamino)propoxy]ethyl]phenol is a chemical compound with the molecular formula C14H23NO3. It is known for its role as a metabolite of the selective β-1 blocker drug metoprolol . This compound is significant in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-Hydroxy-3-(isopropylamino)propoxy]ethyl]phenol involves several steps. One common method includes the reaction of 4-hydroxyphenethyl alcohol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with isopropylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-[2-Hydroxy-3-(isopropylamino)propoxy]ethyl]phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenolic hydroxyl group can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acid chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, alcohols, amines, ethers, and esters .
Wissenschaftliche Forschungsanwendungen
4-[2-[2-Hydroxy-3-(isopropylamino)propoxy]ethyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as an analytical standard for chromatography techniques.
Biology: Studied for its role in metabolic pathways and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a metabolite of metoprolol.
Industry: Utilized in the production of pharmaceuticals and as a reference material for quality control.
Wirkmechanismus
The mechanism of action of 4-[2-[2-Hydroxy-3-(isopropylamino)propoxy]ethyl]phenol involves its interaction with β-1 adrenergic receptors. As a metabolite of metoprolol, it helps in blocking these receptors, leading to a decrease in heart rate and blood pressure. This compound targets the β-1 adrenergic receptors in the heart, thereby reducing the effects of adrenaline and noradrenaline .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Atenolol acid: Another metabolite of a β-1 blocker, atenolol.
Metoprolol acid: A closely related compound with similar pharmacological properties.
Uniqueness
4-[2-[2-Hydroxy-3-(isopropylamino)propoxy]ethyl]phenol is unique due to its specific structure and its role as a metabolite of metoprolol. This gives it distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds .
Eigenschaften
Molekularformel |
C14H23NO3 |
|---|---|
Molekulargewicht |
253.34 g/mol |
IUPAC-Name |
4-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]ethyl]phenol |
InChI |
InChI=1S/C14H23NO3/c1-11(2)15-9-14(17)10-18-8-7-12-3-5-13(16)6-4-12/h3-6,11,14-17H,7-10H2,1-2H3 |
InChI-Schlüssel |
SHVKNZDMGYHNMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NCC(COCCC1=CC=C(C=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid](/img/structure/B13421383.png)
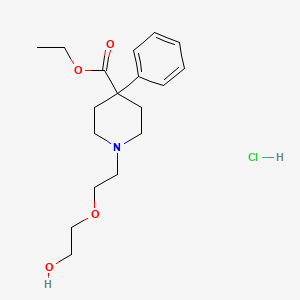
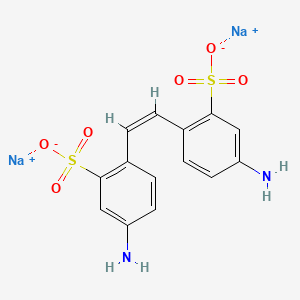
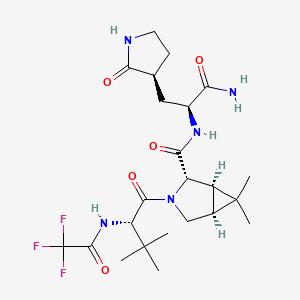
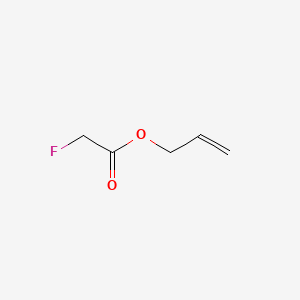
![Methylene-bridged [6]cycloparaphenylene](/img/structure/B13421403.png)
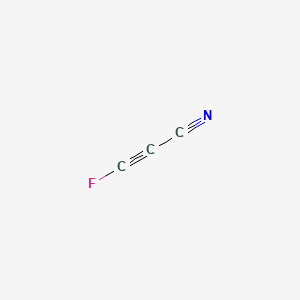
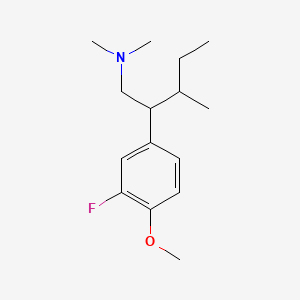
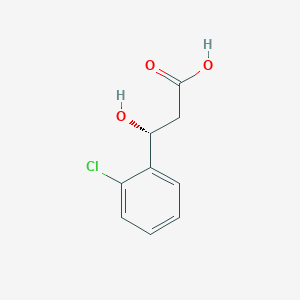
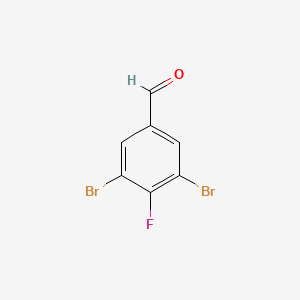
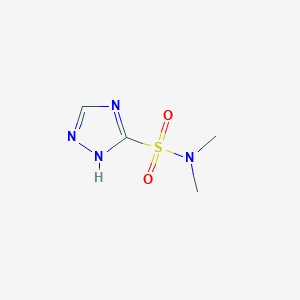
![O-[4-(trifluoromethyl)phenyl] chloromethanethioate](/img/structure/B13421436.png)

